4-(dimethylsulfamoyl)-N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
Description
The compound 4-(dimethylsulfamoyl)-N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide features a benzamide core substituted with a dimethylsulfamoyl group at the para position.
Properties
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S2/c1-25(2)32(28,29)16-10-8-14(9-11-16)19(27)21-12-18-23-24-20(30-18)31-13-17(26)22-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,21,27)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRGBXKWFIBOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Core Structure : Benzamide derivative
- Functional Groups :
- Dimethylsulfamoyl group
- Phenylcarbamoyl group
- Oxadiazole ring
This unique arrangement contributes to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:
- Inhibition of Enzymatic Activity : The presence of the sulfamoyl and oxadiazole groups may allow the compound to inhibit enzymes that are crucial in various metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown significant antifungal and antibacterial properties, suggesting that this compound may also exhibit such effects.
- Cellular Interaction : The lipophilicity imparted by the dimethylsulfamoyl group enhances membrane permeability, allowing for better cellular uptake and interaction with intracellular targets.
Antimicrobial Activity
Research indicates that benzamide derivatives often exhibit potent antimicrobial effects. For instance:
- Fungicidal Activity : Compounds similar to this one have demonstrated effective inhibition against various fungi. A study showed that certain benzamide derivatives had inhibition rates exceeding 70% against pathogens like Sclerotinia sclerotiorum .
| Compound | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|
| Compound A | 86.1 | 6.67 |
| Compound B | 77.8 | 14.19 |
Cytotoxicity Studies
In evaluating the cytotoxicity of similar compounds, it was found that many exhibit low toxicity profiles in zebrafish models, which is crucial for therapeutic development. For example, a related compound demonstrated an LC50 value of approximately 14 mg/L, indicating a favorable safety margin for further development .
Study on Structural Variants
A series of studies focused on structural variants of benzamide derivatives revealed that modifications in the oxadiazole ring significantly impacted biological activity. For example, compounds with electron-withdrawing groups showed enhanced inhibitory effects against fungal strains compared to their electron-donating counterparts .
Therapeutic Applications
The potential therapeutic applications of this compound extend into areas such as:
- Antiviral Agents : Similar structures have been explored as entry inhibitors for viruses like Ebola and Marburg, showcasing their potential in antiviral drug development .
- Insecticides : Research has indicated that certain derivatives possess insecticidal properties effective against agricultural pests, which could be beneficial in crop protection strategies .
Scientific Research Applications
The compound 4-(dimethylsulfamoyl)-N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.
Structure
The compound contains several functional groups that contribute to its chemical reactivity and biological activity:
- Dimethylsulfamoyl group : Known for its role in enhancing solubility and biological activity.
- Phenylcarbamoyl group : Potentially involved in receptor binding and biological interactions.
- 1,3,4-Oxadiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
Molecular Formula
The molecular formula of this compound is , indicating a complex structure that can interact with various biological systems.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. The presence of the oxadiazole ring in this compound suggests similar potential .
- Anti-inflammatory Effects : Compounds with sulfamoyl groups have shown promise in reducing inflammation, making this compound a candidate for further exploration in treating inflammatory diseases .
Pharmacological Studies
Studies have focused on the pharmacodynamics and pharmacokinetics of similar compounds:
- GPR40 Agonist Activity : Similar aromatic compounds have been studied for their ability to activate GPR40 receptors, which are involved in insulin secretion. This suggests that the compound may have implications for diabetes treatment .
- Cancer Therapy : Some derivatives containing similar structures have been explored as tyrosine kinase inhibitors, which are crucial in cancer therapy. This opens avenues for investigating the compound's efficacy against various cancer types .
Chemical Synthesis
The synthesis of such compounds is of interest due to their complex structures:
- Synthetic Routes : The synthesis typically involves multi-step reactions including the formation of the oxadiazole ring and subsequent functionalization with sulfamoyl and carbamoyl groups. Understanding these synthetic pathways is essential for scalable production .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various oxadiazole derivatives, it was found that compounds structurally similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests that further studies on this specific compound could yield promising results in developing new antibiotics.
Case Study 2: Anti-inflammatory Properties
Research conducted on sulfamoyl derivatives demonstrated their effectiveness in reducing inflammation markers in vitro. The compound's structural components may enhance its ability to inhibit pro-inflammatory cytokines, warranting further investigation into its therapeutic potential for conditions like rheumatoid arthritis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle and Substituent Variations
Oxadiazole vs. Thiadiazole Derivatives
- Target Compound : Contains a 1,3,4-oxadiazole ring, which is electron-deficient and may enhance metabolic stability compared to thiadiazole analogues .
- Compound: Replaces oxadiazole with 1,3,4-thiadiazole, introducing a sulfur atom.
Sulfamoyl Group Variations
- Dimethylsulfamoyl (Target) : Smaller alkyl groups (CH₃) may reduce steric hindrance, improving binding to hydrophobic pockets.
- Diethylsulfamoyl () : Larger ethyl groups increase lipophilicity (logP), which could enhance membrane permeability but reduce solubility .
Aromatic Substituents
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Chlorine () and sulfamoyl groups (Target) may enhance target affinity through electrostatic interactions.
- Steric Effects : Bulky substituents (e.g., dipropylsulfamoyl in ) could hinder binding to enzymes with narrow active sites .
- Hydrogen Bonding : The phenylcarbamoyl group in the target compound may improve solubility and receptor interaction compared to simpler benzylsulfanyl groups () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
